molecular formula C6H12O4 B3109824 Methyl 2-(2-methoxyethoxy)acetate CAS No. 17640-28-7

Methyl 2-(2-methoxyethoxy)acetate

Cat. No.: B3109824
CAS No.: 17640-28-7
M. Wt: 148.16 g/mol
InChI Key: JLIJWDAZRLBHGX-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyethoxy)acetate is an organic compound with the molecular formula C8H16O5. It is a colorless to pale yellow liquid that is used in various industrial and research applications. This compound is known for its unique chemical properties, which make it valuable in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-methoxyethoxy)acetate can be synthesized through the esterification of 2-(2-methoxyethoxy)ethanol with acetic acid or its derivatives. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyethoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Formation of 2-(2-methoxyethoxy)acetic acid.

    Reduction: Formation of 2-(2-methoxyethoxy)ethanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-methoxyethoxy)acetate has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxyethoxy)acetate involves its interaction with various molecular targets. In biological systems, it can act as a prodrug, releasing active metabolites upon hydrolysis. The compound can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Methyl 2-(2-methoxyethoxy)acetate can be compared with other similar compounds such as:

    2-(2-methoxyethoxy)ethyl acetate: Similar in structure but with different ester groups.

    2-methoxyethyl acetate: A simpler ester with fewer ethoxy groups.

    2-(2-methoxyethoxy)acetic acid: The corresponding carboxylic acid derivative.

Each of these compounds has unique properties and applications, making this compound distinct in its versatility and utility in various fields.

Properties

IUPAC Name

methyl 2-(2-methoxyethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-8-3-4-10-5-6(7)9-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIJWDAZRLBHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298824
Record name Methyl 2-(2-methoxyethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17640-28-7
Record name Methyl 2-(2-methoxyethoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17640-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2-methoxyethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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